N-[2-(butan-2-ylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzoxazepine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and haloalkylamines.
Functionalization: Introduction of the butan-2-yl carbamoyl and methanesulfonyl groups can be carried out using reagents like butan-2-yl isocyanate and methanesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups with others, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzoxazepine core is of interest for developing new therapeutic agents, particularly for neurological and psychiatric disorders.
Pharmaceuticals: It may serve as a lead compound for drug development, targeting specific biological pathways.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific functional groups and the benzoxazepine core, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27N3O5S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C22H27N3O5S/c1-4-15(2)23-21(26)16-9-5-6-10-17(16)24-22(27)20-13-14-25(31(3,28)29)18-11-7-8-12-19(18)30-20/h5-12,15,20H,4,13-14H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
NYMZKFFEFDGROB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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